molecular formula C7H11BrN2O B13295374 3-(4-Bromo-1-methyl-1H-pyrazol-5-yl)propan-1-ol

3-(4-Bromo-1-methyl-1H-pyrazol-5-yl)propan-1-ol

Cat. No.: B13295374
M. Wt: 219.08 g/mol
InChI Key: HIDVGLWKKBLKJE-UHFFFAOYSA-N
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Description

3-(4-Bromo-1-methyl-1H-pyrazol-5-yl)propan-1-ol is a chemical compound that belongs to the class of pyrazoles. Pyrazoles are known for their versatile applications in organic synthesis and medicinal chemistry. This compound features a bromine atom at the 4-position of the pyrazole ring, a methyl group at the 1-position, and a propanol group at the 3-position. The unique structure of this compound makes it a valuable intermediate in the synthesis of various pharmaceuticals and biologically active molecules.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-(4-Bromo-1-methyl-1H-pyrazol-5-yl)propan-1-ol typically involves the following steps:

    Formation of 4-Bromo-1-methyl-1H-pyrazole: This can be achieved by reacting 1-methylpyrazole with bromine in the presence of a suitable solvent such as acetic acid.

    Alkylation: The 4-bromo-1-methyl-1H-pyrazole is then subjected to alkylation with 3-chloropropanol in the presence of a base like potassium carbonate to yield this compound.

Industrial Production Methods

Industrial production methods for this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the yield and purity of the final product.

Chemical Reactions Analysis

Types of Reactions

3-(4-Bromo-1-methyl-1H-pyrazol-5-yl)propan-1-ol can undergo various chemical reactions, including:

    Oxidation: The hydroxyl group can be oxidized to form the corresponding aldehyde or carboxylic acid.

    Reduction: The bromine atom can be reduced to form the corresponding hydrogenated compound.

    Substitution: The bromine atom can be substituted with other nucleophiles such as amines or thiols.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride can be used.

    Substitution: Nucleophiles like sodium azide or thiourea can be employed under suitable conditions.

Major Products Formed

    Oxidation: 3-(4-Bromo-1-methyl-1H-pyrazol-5-yl)propanal or 3-(4-Bromo-1-methyl-1H-pyrazol-5-yl)propanoic acid.

    Reduction: 3-(1-Methyl-1H-pyrazol-5-yl)propan-1-ol.

    Substitution: 3-(4-Amino-1-methyl-1H-pyrazol-5-yl)propan-1-ol or 3-(4-Mercapto-1-methyl-1H-pyrazol-5-yl)propan-1-ol.

Scientific Research Applications

3-(4-Bromo-1-methyl-1H-pyrazol-5-yl)propan-1-ol has several applications in scientific research:

    Chemistry: It serves as an intermediate in the synthesis of more complex heterocyclic compounds.

    Biology: It is used in the study of enzyme inhibitors and receptor modulators.

    Medicine: The compound is investigated for its potential therapeutic properties, including anti-inflammatory and anticancer activities.

    Industry: It is utilized in the development of agrochemicals and other specialty chemicals.

Mechanism of Action

The mechanism of action of 3-(4-Bromo-1-methyl-1H-pyrazol-5-yl)propan-1-ol involves its interaction with specific molecular targets. For instance, it can act as an inhibitor of certain enzymes by binding to their active sites. The bromine atom and the hydroxyl group play crucial roles in its binding affinity and specificity. The compound may also modulate signaling pathways by interacting with receptors or other proteins involved in cellular processes.

Comparison with Similar Compounds

Similar Compounds

    4-Bromo-1-methyl-1H-pyrazole: Lacks the propanol group, making it less versatile in certain synthetic applications.

    3-(1-Methyl-1H-pyrazol-5-yl)propan-1-ol: Lacks the bromine atom, which may reduce its reactivity in substitution reactions.

    3-(4-Chloro-1-methyl-1H-pyrazol-5-yl)propan-1-ol: Similar structure but with a chlorine atom instead of bromine, which may affect its chemical reactivity and biological activity.

Uniqueness

The presence of both the bromine atom and the propanol group in 3-(4-Bromo-1-methyl-1H-pyrazol-5-yl)propan-1-ol provides a unique combination of reactivity and functionality. This makes it a valuable compound for various synthetic and research applications.

Properties

Molecular Formula

C7H11BrN2O

Molecular Weight

219.08 g/mol

IUPAC Name

3-(4-bromo-2-methylpyrazol-3-yl)propan-1-ol

InChI

InChI=1S/C7H11BrN2O/c1-10-7(3-2-4-11)6(8)5-9-10/h5,11H,2-4H2,1H3

InChI Key

HIDVGLWKKBLKJE-UHFFFAOYSA-N

Canonical SMILES

CN1C(=C(C=N1)Br)CCCO

Origin of Product

United States

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